![molecular formula C24H19N3 B14618289 2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-30-4](/img/structure/B14618289.png)
2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking two biphenyl units
Métodos De Preparación
The synthesis of 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine typically involves the coupling of an aryl diazonium ion with a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile or methanol, and the process may be facilitated by the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The biphenyl units provide structural stability and facilitate interactions with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar compounds include other diazenyl-substituted biphenyls and related aromatic azo compounds. Compared to these, 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is unique due to its specific structural configuration and the presence of two biphenyl units.
Propiedades
Número CAS |
60595-30-4 |
|---|---|
Fórmula molecular |
C24H19N3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[2-[(2-phenylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C24H19N3/c25-22-15-7-4-13-20(22)21-14-6-9-17-24(21)27-26-23-16-8-5-12-19(23)18-10-2-1-3-11-18/h1-17H,25H2 |
Clave InChI |
JARLRKWFABHOGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



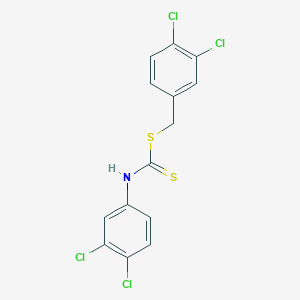
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
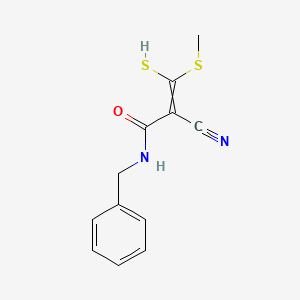
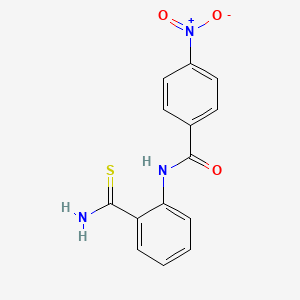
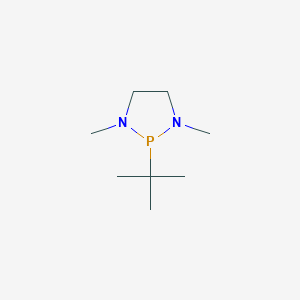
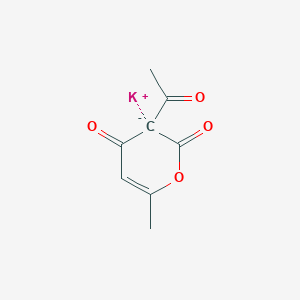
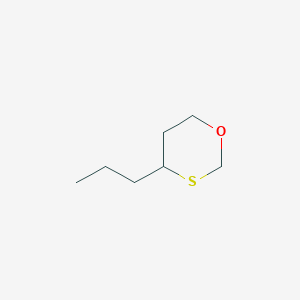
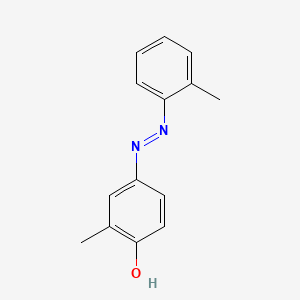
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)

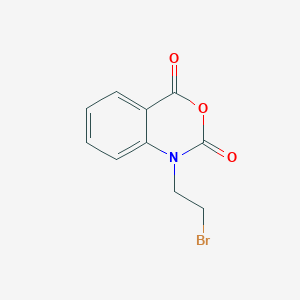
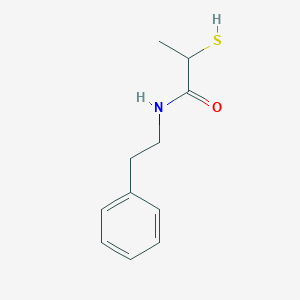
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
